ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a carboxylate ester at position 3, a 4-ethylphenyl substituent at position 4, and a 2-methylpropanamido group at position 2. Thiophene derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility. This compound’s structure combines steric bulk (4-ethylphenyl) with polar functional groups (ester and amide), which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-5-13-7-9-14(10-8-13)15-11-24-18(20-17(21)12(3)4)16(15)19(22)23-6-2/h7-12H,5-6H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDAVGVRZFFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 320.46 g/mol
- CAS Number : Not specified in the sources
The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The ethyl and methylpropanamido substituents may influence the compound's interaction with biological targets.
Antimicrobial Properties
Thiophene derivatives have been studied extensively for their antimicrobial activities. This compound has shown promising results in preliminary studies against various bacterial strains.
- Case Study : In a study on similar thiophene compounds, derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting the potential of this compound to act similarly .
Anti-Cancer Activity
Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific kinases or transcription factors involved in cell cycle regulation. For instance, compounds structurally similar to this compound have been reported to inhibit HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that thiophene derivatives can induce cytotoxicity in cancer cell lines. The following table summarizes key findings from relevant research:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Data not available | Apoptosis induction |
| Similar Thiophene Derivative | HeLa (Cervical Cancer) | 15 | HSET inhibition |
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate that thiophene derivatives generally exhibit low toxicity at therapeutic doses; however, comprehensive studies are necessary.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to the broader class of ethyl thiophene-3-carboxylates, which are frequently modified at positions 2 and 4 to tune properties. Key analogues include:
Key Observations :
- Steric and Electronic Effects: The 4-ethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-aminophenylthio group in compound 5 . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Amide vs. Thioether : The 2-methylpropanamido group in the target compound is more hydrolytically stable than the thioether in compound 5, which could oxidize to sulfoxide/sulfone derivatives under harsh conditions .
- Fused Systems: Compounds like 2d () exhibit rigid bicyclic structures, which may enhance crystallinity compared to the target compound’s monocyclic thiophene core .
Spectroscopic and Physicochemical Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogues:
- ¹H-NMR : The ethyl ester group (COOEt) would show a quartet at δ ~4.2–4.4 (CH₂) and a triplet at δ ~1.2–1.4 (CH₃). The 4-ethylphenyl aromatic protons would resonate at δ ~7.2–7.4, while the 2-methylpropanamido methyl groups would appear as a doublet near δ ~1.0–1.2 .
- ESI-MS : A molecular ion peak at m/z ~347.5 ([M+H]⁺) is expected, comparable to compound 5’s m/z 282.29 ([M+Na]⁺) .
- Solubility : The ester and amide groups may confer moderate solubility in ethyl acetate or THF, similar to compounds in and , but the 4-ethylphenyl group could limit aqueous solubility .
Stability and Reactivity
- Ester Hydrolysis : The ethyl ester is prone to alkaline hydrolysis, forming a carboxylic acid derivative. This contrasts with carbonitrile-containing analogues (e.g., compounds 3e–3k in ), which are more resistant to hydrolysis .
- Amide Stability : The 2-methylpropanamido group is less reactive than primary amides, reducing susceptibility to nucleophilic attack compared to compound 5’s N-methylamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
